1-Methoxypyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

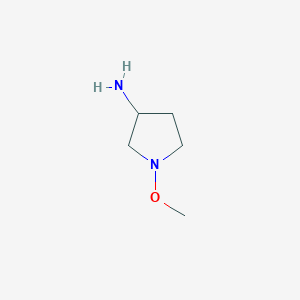

1-Methoxypyrrolidin-3-amine is a chemical compound with the molecular formula C5H12N2 . It’s a colorless liquid .

Molecular Structure Analysis

The molecule is likely to have a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis

This compound is a colorless liquid . Its molecular weight is 100.16 . The compound is likely to have properties common to amines, such as the ability to act as weak organic bases .科学的研究の応用

Synthesis of Natural Products

1-Methoxypyrrolidin-3-amine has been utilized in the synthesis of complex natural products. For example, it plays a role in the synthesis of the prodigiosin family of natural products, demonstrating its utility in generating 5-substituted-3-hydroxypyrroles through the reaction with alkenyl vicinal tricarbonyls (H. Wasserman, L. Lombardo, 1989).

Antifungal Activity

Derivatives of this compound have shown potential in antifungal applications. Novel Mannich bases of amide derived from Pterolactam (a related compound) have been designed, synthesized, and their antifungal activities evaluated, showing effectiveness against fungal strains resistant to common antifungals (Anca‐Elena Dascălu et al., 2020).

Methodologies in Organic Synthesis

This compound is also crucial in the development of novel methodologies for organic synthesis. For instance, it has been involved in ring-closing iodoamination reactions for synthesizing polysubstituted pyrrolidines and in the synthesis of all-cis-N-hydroxypyrrolidines through [3+2] dipolar cycloadditions with electron-poor alkenes (S. Davies et al., 2012); (P. Merino et al., 2011).

Catalytic Applications

In catalysis, this compound or its related compounds are used in selective catalytic oxofunctionalizations of hydrocarbons, mediated by biomimetic ferric complexes. These studies offer insights into the mechanisms of highly selective oxidations (O. Lyakin et al., 2015).

Non-Protecting Group Synthesis

It has facilitated the development of protecting group-free synthesis approaches for the construction of cyclic carbamates and primary amines in aqueous media, highlighting the trends towards more environmentally benign synthesis strategies (Emma M. Dangerfield et al., 2009).

Safety and Hazards

将来の方向性

Pyrrolidine derivatives, including 1-Methoxypyrrolidin-3-amine, could be promising scaffolds for the development of new biologically active compounds . Their diverse biological activities and the possibility of structural modification make them attractive targets for future research in medicinal chemistry.

特性

IUPAC Name |

1-methoxypyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSRJOLMOGEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2996865.png)

![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)

![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)

![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)

![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)